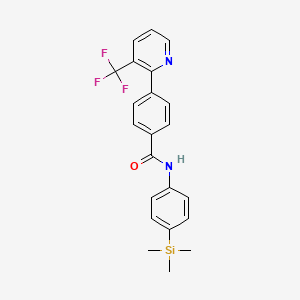![molecular formula C24H26FN3O2 B10834317 1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10834317.png)
1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 18: Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton building block . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of Compound 18 involves several key steps, including the use of palladium-mediated cross-coupling reactions. One of the crucial synthetic steps is the Suzuki–Miyaura coupling of quinoline or naphthalene with 3-chloro-phenyl-boronic acid using palladium chloride (dppf) and potassium carbonate . This reaction leads to the formation of ester derivatives, which are then further processed to obtain Compound 18. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
Compound 18 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Compound 18 may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been shown to improve glucose tolerance in a hepatocyte TGR5-dependent manner in mice.
Industry: It may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of Compound 18 involves its interaction with specific molecular targets and pathways. One of the key targets is the bile acid receptor TGR5, which plays a crucial role in glucose regulation . Compound 18 acts as a potent and specific agonist of TGR5, enhancing glucose tolerance by modulating the signaling pathways associated with this receptor. This effect is particularly evident in hepatocytes, where TGR5 is expressed and functions as a key regulator of whole-body glucose homeostasis .
類似化合物との比較
Compound 18 can be compared with other similar compounds, such as:
Oleanolic acid: Shares similar mechanisms of action, particularly in the regulation of metabolic pathways.
Hederagenin: Exhibits similar structural features and biological activities.
Gallic acid: Although structurally different, it shares some common target proteins and pathways.
The uniqueness of Compound 18 lies in its specific interaction with the TGR5 receptor and its potent effects on glucose regulation, which distinguishes it from other similar compounds.
特性
分子式 |
C24H26FN3O2 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea |
InChI |
InChI=1S/C24H26FN3O2/c1-4-24(5-2)13-21(17-9-7-10-19(25)22(17)30-24)28-23(29)27-20-11-6-8-16-14-26-15(3)12-18(16)20/h6-12,14,21H,4-5,13H2,1-3H3,(H2,27,28,29)/t21-/m1/s1 |
InChIキー |
KRCMLCOREROPCP-OAQYLSRUSA-N |
異性体SMILES |
CCC1(C[C@H](C2=C(O1)C(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=C(N=C4)C)CC |
正規SMILES |
CCC1(CC(C2=C(O1)C(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=C(N=C4)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834236.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2-(4-pyridin-3-ylphenoxy)acetamide](/img/structure/B10834237.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834244.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834248.png)
![1-[[2-(Dimethylamino)-4-(trifluoromethyl)phenyl]methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834251.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
![N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834267.png)
![1-[(4-Chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834272.png)
![3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834282.png)
![2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide](/img/structure/B10834283.png)
![5-[3-(Trifluoromethyl)phenyl]-N-[(R)-1-[4-(mesylamino)-3,5-difluorophenyl]ethyl]furan-2-carboxamide](/img/structure/B10834290.png)
![4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834316.png)
